2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one is a key intermediate in the synthesis of Palbociclib. [, ] Palbociclib itself is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play crucial roles in cell cycle regulation. [, , , , , ] Therefore, the study of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one is primarily focused on its use as a building block for the creation of potential anticancer agents like Palbociclib.
2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The compound's structure consists of a pyrido[2,3-d]pyrimidin-7(8H)-one framework, which is known for its biological activity and potential therapeutic applications. The compound is classified under the broader category of pyrido[2,3-d]pyrimidine derivatives that exhibit various pharmacological properties.
The compound is cataloged under several identifiers, including the CAS number 126456-06-2 and the IUPAC name 2-acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one. It is recognized as a key intermediate in the synthesis of Palbociclib, which is utilized in cancer therapy due to its mechanism of inhibiting cell cycle progression by targeting CDK4/6 enzymes. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure.
The synthesis of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves a multi-step process starting from thiouracil. Key steps include:
The molecular formula for 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is , with a molecular weight of approximately 350.22 g/mol. The compound features a complex bicyclic structure characterized by:
The structural representation can be visualized using the SMILES notation: CC(=O)C1=N/C=C2/C(C)=C(Br)C(=O)N(C3CCCC3)/C2=N\1
.
As an intermediate in the synthesis of Palbociclib, 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one participates in several chemical transformations. These reactions typically involve:
Details regarding specific reaction conditions and reagents remain limited but are essential for reproducibility in synthetic applications .
While 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one itself does not exhibit a direct mechanism of action, its significance lies in its role as a precursor to Palbociclib. Once synthesized into Palbociclib, the mechanism involves:
The effectiveness of this mechanism has been demonstrated in various preclinical and clinical studies related to cancer treatment.
The physical properties of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one include:
Chemical properties include:
Data regarding these properties are essential for pharmaceutical applications where consistent quality is paramount .
The primary application of 2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one lies in its role as an intermediate in synthesizing kinase inhibitors like Palbociclib. Its significance extends beyond mere synthesis; it serves as a scaffold for developing other potential therapeutic agents targeting various diseases related to dysregulated cell cycles, particularly cancers.
Additionally, ongoing research into derivatives of this compound may lead to novel treatments with improved efficacy and reduced side effects in oncology therapies .
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7